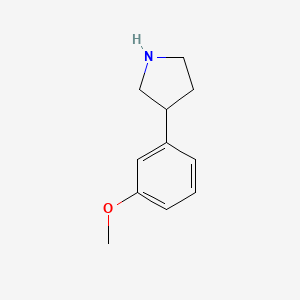

3-(3-Methoxyphenyl)pyrrolidine

Vue d'ensemble

Description

3-(3-Methoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-methoxyphenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)pyrrolidine typically involves the reaction of 3-methoxybenzaldehyde with pyrrolidine under acidic or basic conditions. One common method is the reductive amination of 3-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidine nitrogen and adjacent carbons are primary oxidation sites. Reaction outcomes depend on oxidant strength and conditions:

Notably, SO₃/DMSO selectively oxidizes secondary alcohols to ketones without ring degradation, making it preferable over harsher oxidants like NaOCl . Overoxidation to lactams or ring-opened products occurs under strong acidic conditions.

Reduction Reactions

The methoxyphenyl group directs regioselectivity in hydrogenation and borane-mediated reductions:

-

Catalytic Hydrogenation :

Using Pd/C under H₂ (1 atm) reduces unsaturated bonds in pyrrolidine derivatives while preserving the aromatic ring. -

Borane Dimethyl Sulfide :

Stereoselectively reduces ketones to secondary alcohols (e.g., 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol) .

Substitution Reactions

The pyrrolidine nitrogen undergoes nucleophilic substitutions:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Alkyl Halides | K₂CO₃, DMF, 80°C | N-Alkylated pyrrolidines | Pharmacological probes |

| Acetyl Chloride | Et₃N, DCM, 0°C | N-Acetyl derivatives | Bioactivity modulation |

| Tosyl Chloride | Pyridine, rt | Tosylate intermediates | Further functionalization |

N-alkylation retains the stereochemical integrity of the (S)-enantiomer, critical for chiral drug synthesis.

Catalytic Cross-Coupling Reactions

Palladium catalysis enables bond-forming reactions:

-

Carboamination :

Pd(OAc)₂ catalyzes alkene carboamination with arylthianthrenium triflates, forming 2,5-disubstituted pyrrolidines via syn-heteropalladation (yield: 78–92%) . -

Asymmetric Cycloaddition :

Rh(II)-carbene intermediates facilitate 1,3-dipolar cycloadditions with azomethine ylides, constructing pyrrolidine rings with >95% enantiomeric excess .

Cyclization and Ring-Opening Reactions

Thermal or photolytic conditions induce structural rearrangements:

-

Cyclobutane Formation :

DFT studies reveal that singlet biradical intermediates form during nitrogen extrusion from diaziridine precursors, leading to stereoretentive cyclobutanes . -

Acid-Catalyzed Ring-Opening :

HCl in EtOH cleaves the pyrrolidine ring, yielding linear amines with retained methoxyphenyl groups.

Aromatic Electrophilic Substitution

The electron-rich 3-methoxyphenyl group directs electrophiles to the para-position:

| Electrophile | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C | 3-(3-Methoxy-4-nitrophenyl)pyrrolidine |

| Br₂/FeBr₃ | DCM, rt | 3-(3-Methoxy-4-bromophenyl)pyrrolidine |

Nitration and bromination proceed regioselectively, preserving the pyrrolidine ring.

Key Mechanistic Insights:

-

Steric and Electronic Effects : The methoxy group’s +M effect stabilizes transition states in electrophilic substitutions, while the pyrrolidine’s puckered conformation influences stereochemical outcomes .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing ionic intermediates .

This compound’s versatility in oxidation, substitution, and catalytic coupling makes it valuable for synthesizing bioactive molecules and materials. Future research should explore photoredox catalysis and enzymatic modifications to expand its synthetic utility.

Applications De Recherche Scientifique

Pharmacological Applications

Recent studies highlight the diverse pharmacological applications of pyrrolidine derivatives, including 3-(3-Methoxyphenyl)pyrrolidine:

-

Antimicrobial Activity :

- Compounds derived from pyrrolidine structures have shown significant antimicrobial properties against various bacteria and fungi. For instance, derivatives synthesized from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile demonstrated comparable activity to standard antibiotics against Gram-positive and Gram-negative bacteria .

-

Anticancer Potential :

- Pyrrolidine derivatives have been investigated for their anticancer activities. A study reported that certain pyrrolidine hybrids exhibited potent antiproliferative effects against cancer cell lines, outperforming traditional chemotherapeutics like cisplatin . Specifically, copper complexes of thiosemicarbazone pyrrolidine showed remarkable potency against multiple cancer types.

- Neuroprotective Effects :

- Receptor Modulation :

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions, including:

- Oxidation : The allyl group can be oxidized to form epoxides or aldehydes using reagents like m-chloroperbenzoic acid.

- Reduction : The methoxyphenyl group can be reduced to yield phenolic compounds.

- Substitution Reactions : The methyl group on the pyrrolidine ring can undergo nucleophilic substitution to introduce other functional groups.

Study 1: Antimicrobial Efficacy

A series of novel pyrrolidine derivatives were synthesized and evaluated for their antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain compounds exhibited inhibition zones comparable to established antibiotics, paving the way for further pharmacological development .

Study 2: Anticancer Activity

In a comparative study of pyrrolidine-based compounds, one particular derivative demonstrated an IC50 value significantly lower than that of cisplatin in inhibiting the growth of SW480 colon cancer cells. This finding underscores the potential of pyrrolidine derivatives as effective anticancer agents .

Mécanisme D'action

The mechanism of action of 3-(3-Methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyrrolidine ring contribute to its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

3-(3-Hydroxyphenyl)pyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group.

3-(3-Formylphenyl)pyrrolidine: Contains a formyl group instead of a methoxy group.

3-(3-Methylphenyl)pyrrolidine: Substituted with a methyl group instead of a methoxy group.

Uniqueness: 3-(3-Methoxyphenyl)pyrrolidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing its binding affinity to specific targets.

Activité Biologique

3-(3-Methoxyphenyl)pyrrolidine, a chiral pyrrolidine derivative, has garnered interest due to its potential biological activities. This compound is characterized by a pyrrolidine ring with a methoxyphenyl substituent, which influences its interaction with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : 173.25 g/mol

The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially facilitating its interaction with lipid membranes and various receptors.

Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's ability to modulate these systems suggests potential applications in treating neurodegenerative diseases and mood disorders.

Anti-inflammatory Activity

A related compound, (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), has been studied for its anti-inflammatory properties. MPP was shown to suppress the expression of inflammatory genes such as inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophage-like cells. This suggests that similar derivatives of this compound may exhibit anti-inflammatory effects through inhibition of the NF-κB signaling pathway .

Biological Activity Table

Case Studies and Research Findings

-

Neuropharmacological Studies :

- Research has indicated that compounds similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and receptor activity. These findings highlight the compound's potential for development into therapeutic agents for neurological disorders.

-

Anti-inflammatory Research :

- The anti-inflammatory properties demonstrated by MPP provide a basis for investigating similar structures derived from this compound. The ability to inhibit key inflammatory mediators positions this compound as a candidate for further exploration in inflammatory disease models.

- Cholinesterase Inhibition :

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10/h2-4,7,10,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZWFRVPKYMLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513452 | |

| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38175-35-8 | |

| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38175-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.